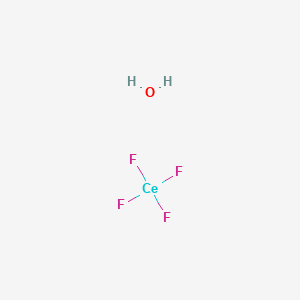

Cerium(IV) fluoride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cerium(IV) fluoride hydrate is an inorganic compound with the chemical formula CeF₄·xH₂O. It is a strong oxidant that appears as a white crystalline material. This compound is known for its high reactivity and is used in various scientific and industrial applications .

Mécanisme D'action

Target of Action

Cerium(IV) fluoride hydrate is primarily used in oxygen-sensitive applications , such as metal production . It is also used in metallurgy , glass and glass polishing , ceramics , catalysts , and in phosphors . In steel manufacturing, it is used to remove free oxygen and sulfur by forming stable oxysulfides .

Mode of Action

This compound interacts with its targets through redox reactions . The rate-limiting step in these reactions is the redox decomposition of the intermediate complex . The compound has been studied in the context of the Belousov–Zhabotinsky oscillating reaction (BZ reaction), which is catalyzed by cerium ions .

Biochemical Pathways

The compound affects the oxidation of oxalic acid by cerium(IV) in a sulfuric acid medium . This process involves two parallel reaction pathways, with two different cerium(IV)–oxalate intermediate complexes identified and characterized . These complexes have similar reactivity, which may be due to the similarity of the structure of their inner coordination spheres and the inner-sphere mechanism of electron transfer in the complexes .

Pharmacokinetics

It is known that the compound iswater-insoluble , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of stable oxysulfides in steel manufacturing . This helps to remove free oxygen and sulfur, tying up undesirable trace elements .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s hydrated form can be produced by reacting 40% hydrofluoric acid and cerium(IV) sulfate solution at 90°C . This suggests that temperature and the presence of other chemicals can affect the compound’s action, efficacy, and stability.

Méthodes De Préparation

Cerium(IV) fluoride hydrate can be synthesized through several methods:

Fluorination of Cerium(III) Fluoride or Cerium Dioxide: This method involves reacting cerium(III) fluoride or cerium dioxide with fluorine gas at 500°C.

Reaction with Hydrofluoric Acid: The hydrated form of cerium(IV) fluoride can be produced by reacting 40% hydrofluoric acid with cerium(IV) sulfate solution at 90°C.

Precipitation Method: By precipitating from an aqueous solution of cerium(IV) sulfate with 40% hydrofluoric acid, a nanosized powder of this compound can be obtained.

Analyse Des Réactions Chimiques

Cerium(IV) fluoride hydrate undergoes various types of chemical reactions:

Oxidation: As a strong oxidant, this compound can oxidize a variety of organic and inorganic compounds.

Reduction: It can be reduced to cerium(III) fluoride under certain conditions.

Substitution: Cerium(IV) fluoride can react with dimethyl sulfoxide (DMSO) to form coordination complexes such as [CeF₄(DMSO)₂].

Common reagents used in these reactions include hydrofluoric acid, sulfuric acid, and various organic solvents. Major products formed from these reactions include cerium(III) fluoride and various coordination complexes .

Applications De Recherche Scientifique

Cerium(IV) fluoride hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a strong oxidizing agent in various chemical reactions and synthesis processes.

Biology: Its oxidizing properties make it useful in certain biological assays and experiments.

Industry: It is used in metallurgy, glass polishing, ceramics, catalysts, and phosphors.

Comparaison Avec Des Composés Similaires

Cerium(IV) fluoride hydrate can be compared with other similar compounds such as:

Cerium(IV) Oxide (CeO₂): Both are strong oxidants, but cerium(IV) oxide is more commonly used in catalytic converters and as a polishing agent.

Cerium(III) Fluoride (CeF₃): This compound is less reactive than cerium(IV) fluoride and is used in different applications such as in the production of certain types of glass and ceramics.

Other Lanthanide Fluorides: Compounds like lanthanum fluoride (LaF₃) and neodymium fluoride (NdF₃) share similar properties but differ in their specific applications and reactivity

This compound stands out due to its high reactivity and strong oxidizing properties, making it unique among these compounds.

Propriétés

IUPAC Name |

tetrafluorocerium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4FH.H2O/h;4*1H;1H2/q+4;;;;;/p-4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKPYHDQRHZOTL-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Ce](F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeF4H2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.125 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

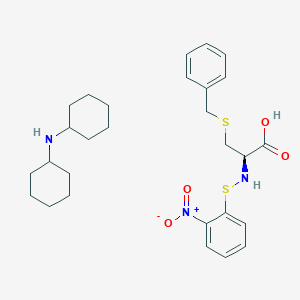

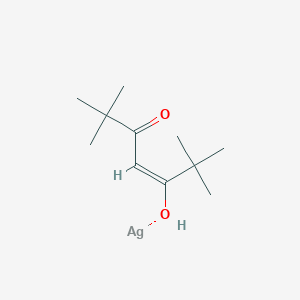

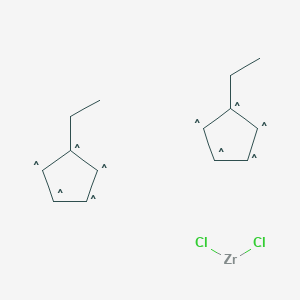

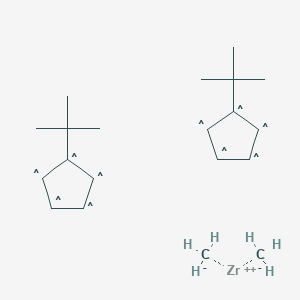

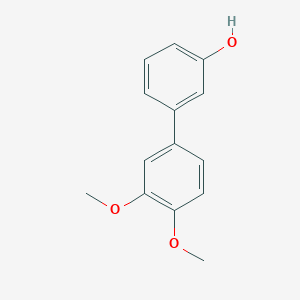

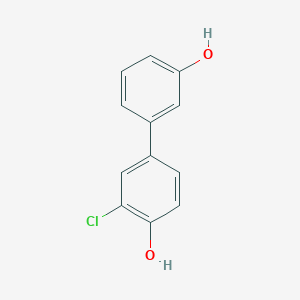

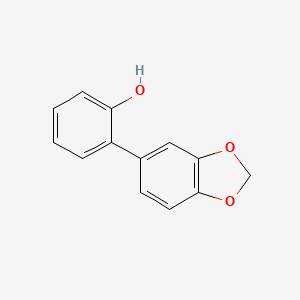

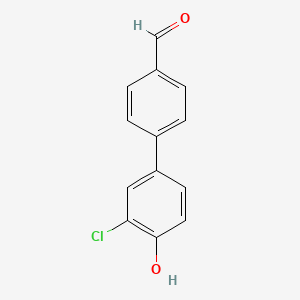

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)